alpha-Retinoic acid

Retinoid Biology In Vivo Pharmacology Vitamin A Metabolism

Standard retinoid isomers (ATRA, 9-cis-RA) confound studies due to differing receptor profiles and RBP4-dependent transport. alpha-Retinoic acid offers a solution. • **Unique metabolic fate:** Poor substrate for visual cycle enzymes; not mobilized by RBP4 - ideal tracer for chylomicron-dependent vitamin A delivery and BCO1 activity mapping. • **Low-activity comparator:** ~4-fold lower bioactivity vs. ATRA in growth assays; enables safer probing of retinoid signaling with reduced toxicity risk. • **Validated specificity:** CAS 52978-64-0 ensures no isomer substitution errors. Available for immediate R&D shipment.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 52978-64-0
Cat. No. B12690561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Retinoic acid
CAS52978-64-0
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
InChIKeyILLYYNHLCANIBL-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Retinoic Acid (CAS 52978-64-0): Key Differentiators for Procurement


alpha-Retinoic acid (α-RA), also known as 4,5-Didehydro-5,6-dihydroretinoic acid, is a naturally occurring stereoisomer of retinoic acid characterized by an α-ionone ring structure . Unlike the canonical β-ionone ring found in all-trans retinoic acid (ATRA) and 9-cis retinoic acid (9-cis-RA), the α-ionone configuration confers distinct physicochemical and biological properties, including altered nuclear receptor binding profiles, unique metabolic fates, and selective exclusion from certain physiological pathways such as the visual cycle [1]. Its CAS registration, 52978-64-0, distinguishes it from other retinoic acid isomers like ATRA (CAS 302-79-4) and 9-cis-RA (CAS 5300-03-8), which is critical for accurate sourcing and experimental reproducibility [2].

Alpha-Retinoic Acid: Why Analogs Are Not Interchangeable


Generic substitution of alpha-retinoic acid with other retinoid isomers, such as all-trans retinoic acid (ATRA) or 9-cis retinoic acid (9-cis-RA), is scientifically unsound due to fundamental differences in receptor activation profiles, metabolic processing, and biological outcomes. While ATRA and 9-cis-RA are potent pan-RAR agonists, alpha-retinoic acid exhibits a markedly different receptor selectivity and in vivo activity profile, being significantly less potent in standard growth and differentiation assays [1]. Moreover, alpha-retinoic acid is subject to a unique metabolic exclusion mechanism; it is a poor substrate for key visual cycle enzymes and fails to be mobilized by Retinol-Binding Protein 4 (RBP4), leading to distinct tissue distribution and functional outcomes compared to β-ionone-derived retinoids [2]. Therefore, assuming functional equivalence across retinoid isomers will introduce significant confounding variables and invalidate experimental conclusions in any study requiring precise retinoid signaling modulation.

Alpha-Retinoic Acid: Quantitative Differentiation Evidence


Reduced In Vivo Growth Bioactivity vs. ATRA

In a direct head-to-head comparison using a vitamin A-deficient rat growth bioassay, alpha-retinoic acid demonstrated significantly reduced biological activity compared to all-trans retinoic acid (ATRA). The quantitative growth-promoting effect of alpha-retinoic acid was approximately one-fourth that of ATRA [1].

Retinoid Biology In Vivo Pharmacology Vitamin A Metabolism Growth Bioassay

Exclusion from Visual Cycle via RPE65 Specificity

A 2025 study established that α-retinyl esters, the storage form of alpha-retinoic acid, fail to participate in the visual cycle. While they accumulate in the eye, they are excluded from RPE65-mediated isomerization, a key step in chromophore regeneration. This is a metabolic fate distinct from all-trans retinoids, which are efficiently processed by RPE65 [1].

Vision Science Retinoid Metabolism Enzymology RPE65

Non-Mobilization by Retinol-Binding Protein 4 (RBP4)

Unlike all-trans retinol, which is mobilized into the circulation via RBP4, alpha-retinol and its derivatives, including alpha-retinoic acid, are not mobilized by RBP4. This leads to a distinct trafficking pattern where α-retinoids are trafficked in chylomicrons and stored in the liver without efficient mobilization into the systemic circulation [1]. This contrasts with β-ionone retinoids which are efficiently mobilized by RBP4.

Retinoid Transport Lipid Metabolism RBP4 Vitamin A Homeostasis

Differential Activity in Cartilage Matrix Lysis

In an organ culture model, alpha-retinoic acid, along with ATRA, was shown to be 'quantitatively more active than was retinol in bringing about lysis of matrix and release of proteoglycan' from rabbit ear cartilage [1]. While this study did not provide a direct quantitative comparison between ATRA and alpha-RA for this specific endpoint, it does classify both as being in the same high-activity tier compared to retinol. However, this must be contextualized by the in vivo growth data where a clear 4-fold difference exists.

Cartilage Biology Extracellular Matrix Retinoid Pharmacology Tissue Culture

Alpha-Retinoic Acid: Evidence-Based Application Scenarios


Metabolic Tracing of BCO1-Mediated Carotenoid Cleavage

Given its unique metabolic fate as a product of BCO1 cleavage of α-carotene and its exclusion from the visual cycle, alpha-retinoic acid serves as an ideal tracer for studying BCO1 activity and chylomicron-dependent vitamin A delivery pathways in vivo. This is supported by evidence showing α-retinoids bypass mitochondrial processing and are not mobilized by RBP4 [1].

Low-Activity Comparator in Growth and Development Studies

With a demonstrated 4-fold lower bioactivity than ATRA in promoting growth in vitamin A-deficient rats [1], alpha-retinoic acid can be effectively utilized as a low-activity control or comparator compound in studies investigating the systemic growth-promoting effects of retinoids.

Investigating RBP4-Independent Retinoid Transport

The inability of alpha-retinoids to be mobilized by RBP4 makes alpha-retinoic acid a critical tool for dissecting RBP4-independent pathways of retinoid transport and storage, particularly those involving chylomicron trafficking [1].

Studying Retinoid Signaling with Reduced Systemic Toxicity

While not a direct toxicity study, the significantly reduced in vivo bioactivity of alpha-retinoic acid (approximately one-fourth that of ATRA) [1] suggests it may serve as a research tool for probing retinoid signaling pathways with a potentially lower risk of inducing systemic retinoid toxicity compared to more potent agonists like ATRA.

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